1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid
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Overview
Description
1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid is a complex organic compound that features both imidazole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the reaction of an aldehyde with an amine in the presence of an acid catalyst.
Attachment of the phenoxy group: This step involves the reaction of the imidazole derivative with a phenol derivative under basic conditions.
Introduction of the tert-butylamino group: This can be done through a substitution reaction where a tert-butylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tert-butylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The tert-butylamino group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85128-12-7 |
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Molecular Formula |
C21H29N3O6 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid |
InChI |
InChI=1S/C19H27N3O2.C2H2O4/c1-14-7-6-8-17(15(2)22-10-9-20-13-22)18(14)24-12-16(23)11-21-19(3,4)5;3-1(4)2(5)6/h6-10,13,16,21,23H,2,11-12H2,1,3-5H3;(H,3,4)(H,5,6) |
InChI Key |
FUNKWSUYOGBBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)N2C=CN=C2)OCC(CNC(C)(C)C)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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